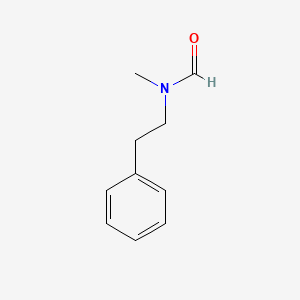

N-Methyl-N-(2-phenylethyl)formamide

Description

Properties

CAS No. |

90784-34-2 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

N-methyl-N-(2-phenylethyl)formamide |

InChI |

InChI=1S/C10H13NO/c1-11(9-12)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

SDNGOUOTFYJHGK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Formylation of N-Methyl-2-phenylethylamine

One common approach involves the formylation of the corresponding secondary amine, N-methyl-2-phenylethylamine, using formylating agents such as formic acid, methyl formate, or N,N-dimethylformamide (DMF).

Using Methyl Formate: The aliphatic amine is dissolved in methyl formate (0.8 M) and heated under reflux overnight. The reaction mixture is then concentrated under reduced pressure to yield the crude N-formamide product without further purification.

Using Formic Acid and Catalysts: Formic acid can be used in the presence of acid catalysts such as melaminetrisulfonic acid, molecular iodine, or thiamine hydrochloride under solvent-free or mild heating conditions. These catalysts activate formic acid, facilitating nucleophilic attack by the amine and subsequent water elimination to form the formamide.

Using N,N-Dimethylformamide (DMF): A method involves reacting the amine with DMF as both solvent and formyl source at 80 °C for 5 hours, followed by purification using ion-exchange resins and solvent evaporation to isolate the formamide product with high purity.

Catalytic Methods Using Manganese(II) Chloride

A specific catalytic system involves manganese(II) chloride tetrahydrate as a catalyst for the reaction of phenethylamine with carboxamides under an inert atmosphere in a sealed tube at 150 °C for 10 hours. This method has been reported to give yields up to 89% for N-(2-phenylethyl)formamide, indicating efficient catalysis and good selectivity.

Reductive Formylation Using Sodium Borohydride and Carbon Dioxide

A sustainable, catalyst-free approach involves the reductive formylation of amines using sodium borohydride and carbon dioxide gas. This method has been demonstrated to provide high yields of N-formylated products, including aromatic and aliphatic amines, in a shorter reaction time compared to traditional methods. The reaction proceeds via a reductive pathway and transamidation, confirmed by isotope labeling studies.

Industrial Synthesis via Catalytic Dehydrogenation and Amination

An industrially relevant preparation involves a two-step process:

Catalytic Dehydrogenation of Methanol: Methanol vapor is dehydrogenated over a composite catalyst containing copper oxide, zinc oxide, aluminum oxide, vanadium pentoxide, and sodium oxide at 150–350 °C and 0–0.2 MPa pressure to produce methyl formate.

Amination of Methyl Formate: The methyl formate is reacted with methylamine at 0–90 °C and 0–1.5 MPa pressure to yield N-methylformamide with selectivity greater than 99%. The crude product is purified by distillation to achieve >99.5% purity.

This method emphasizes catalyst longevity (over 2.5 years), high selectivity, and efficiency, making it suitable for large-scale production.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Mechanistic Insights

Mechanism of Acid-Catalyzed Formylation

Acid catalysts protonate formic acid, increasing its electrophilicity. The amine nucleophilically attacks the protonated formic acid, forming a tetrahedral intermediate. Subsequent elimination of water leads to the formation of the formamide bond. This mechanism is supported by studies using various acid catalysts such as melaminetrisulfonic acid and molecular iodine, which generate active protonated species in situ.

Transamidation and Reductive Formylation Pathways

Isotope labeling experiments using deuterated sodium borohydride (NaBD4) and ^13CO2 have demonstrated that reductive formylation and transamidation from DMF both contribute to the formation of N-formylated products. The transamidation involves exchange of the formyl group from DMF to the amine, while reductive formylation proceeds via reduction of CO2 to formyl intermediates that react with the amine.

Industrial Catalyst Composition and Performance

The composite catalyst used in industrial methanol dehydrogenation comprises:

- Cupric oxide (8–88 wt%)

- Zinc oxide (5–40 wt%)

- Aluminum oxide (5–44 wt%)

- Vanadium pentoxide (1–10 wt%)

- Sodium oxide (0.1–0.5 wt%)

This catalyst exhibits high activity in the 180–280 °C range, with selectivity of 82–97% and conversion efficiency of 30–45%. The catalyst is prepared by co-precipitation of metal nitrates with sodium carbonate, followed by calcination and activation with CO or H2 gases.

Summary and Recommendations

The preparation of this compound can be achieved by several methods, each with distinct advantages:

Laboratory-scale synthesis: Formylation using methyl formate or formic acid with acid catalysts offers straightforward protocols with good yields.

Sustainable and green chemistry: Reductive formylation using sodium borohydride and CO2 provides a catalyst-free, environmentally friendly alternative.

Industrial-scale production: The two-step catalytic process involving methanol dehydrogenation and amination with methylamine is highly efficient, selective, and suitable for continuous operation.

Selecting the appropriate method depends on scale, available equipment, and desired purity. For research and small-scale synthesis, acid-catalyzed formylation or DMF-based methods are convenient. For sustainable synthesis, the reductive formylation approach is promising. For commercial production, the industrial catalytic process is preferred.

Chemical Reactions Analysis

Oxidation Reactions

N-Methyl-N-(2-phenylethyl)formamide undergoes oxidation primarily at the formamide carbonyl group. Common reagents and outcomes include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes the formamide to N-methyl-N-(2-phenylethyl)carboxylic acid under acidic conditions.

-

Chromium trioxide (CrO₃) : Produces similar carboxylic acid derivatives in anhydrous environments.

Mechanism

Oxidation proceeds via nucleophilic attack on the carbonyl carbon by the oxidizing agent, followed by cleavage of the C–N bond to form the carboxylic acid.

Reduction Reactions

Reduction targets the carbonyl group, converting the formamide to an amine:

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) : Reduces the formamide to N-methyl-N-(2-phenylethyl)amine in anhydrous ether or THF.

Key Observations

-

Reduction is highly selective for the carbonyl group, leaving the aromatic ring intact.

-

Yields depend on reaction time and stoichiometry, with excess LiAlH₄ ensuring complete conversion.

Electrophilic Aromatic Substitution

The benzyl group undergoes electrophilic substitution under standard conditions:

| Reagent | Position Selectivity | Product | Conditions |

|---|---|---|---|

| Bromine (Br₂) | Para | 4-Bromo-N-methyl-N-(2-phenylethyl)formamide | FeBr₃ catalyst, 25°C |

| Nitric acid (HNO₃) | Meta | 3-Nitro-N-methyl-N-(2-phenylethyl)formamide | H₂SO₄, 0–5°C |

Notes

-

Substituents on the aromatic ring direct incoming electrophiles to specific positions.

-

Reaction rates are slower compared to unsubstituted benzene due to steric hindrance from the formamide group.

Transamidation Reactions

The compound participates in transamidation, transferring its formyl group to other amines:

Conditions

-

Sodium borohydride (NaBH₄) and CO₂ : Promotes transamidation in formamide solvents at 80–100°C .

-

Example : Reaction with aniline yields N-formylaniline and regenerates the parent amine .

Mechanism

Formamide reacts with NaBH₄ and CO₂ to generate formoxy borohydride , which facilitates nucleophilic acyl substitution .

Hydrolysis

Hydrolysis cleaves the formamide bond under acidic or basic conditions:

Conditions and Products

-

Acidic (HCl, H₂O) : Produces formic acid and N-methyl-2-phenylethylamine .

-

Basic (NaOH, H₂O) : Yields sodium formate and the same amine.

Kinetics

-

Hydrolysis is faster in acidic media due to protonation of the carbonyl oxygen, enhancing electrophilicity.

Scientific Research Applications

N-methyl-n-phenethyl-formamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-n-phenethyl-formamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-Methyl-N-(2-phenylethyl)formamide with key analogs based on molecular structure and substituents:

*Note: The molecular formula of this compound is inferred as C₁₀H₁₃NO (MW: 163.22) based on analogs like N-Methyl-N-(phenylmethyl)formamide (C₉H₁₁NO, MW: 149.19) .

Physicochemical Properties

Key differences in solubility, melting points, and stability arise from substituent variations:

- N-Methyl-N-(2-pyridyl)formamide : Liquid at room temperature; used as Meyer's Reagent in cross-coupling reactions. Its pyridyl group enhances coordination with metal catalysts .

- N-Methyl-N-(o-tolyl)formamide : Melting point of 206°C; higher stability due to the electron-donating methyl group on the aromatic ring .

- N-Methyl-N-(1-naphthylmethyl)formamide : Exhibits lower isolated yields (~46%) compared to benzyl analogs, likely due to steric hindrance from the naphthyl group .

Q & A

Q. What are the common synthetic routes for N-Methyl-N-(2-phenylethyl)formamide, and what experimental conditions are critical for reproducibility?

this compound is typically synthesized via formylation of a secondary amine precursor. A validated method involves:

- Step 1 : Reduction of ethyl (2-(1H-indol-3-yl)ethyl)carbamate using LiAlH4 in THF to generate the intermediate amino-alcohol.

- Step 2 : Formylation using N-formylbenzotriazole in THF, followed by purification via silica chromatography (60–100% EtOAc/hexanes gradient) to yield the product with 84% efficiency over two steps .

Critical factors include inert atmosphere (to prevent oxidation), stoichiometric control of LiAlH4, and precise chromatographic purification to isolate the product from byproducts. Alternative methods employ KOH/DMSO with methyl iodide for methylation, achieving 33% yield .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the methyl group (δ ~2.8–3.2 ppm for N–CH3) and formamide carbonyl (δ ~160–165 ppm).

- LC–MS (ESI) : For molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 177.24 for C11H15NO) .

- IR Spectroscopy : To detect the formamide C=O stretch (~1670 cm<sup>-1</sup>) .

Cross-referencing with literature data (e.g., CAS 42932-20-7 ) ensures structural accuracy.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in multi-step reactions?

Yield optimization strategies include:

- Solvent Selection : THF is preferred for its ability to stabilize intermediates, but DMF may enhance formylation efficiency in some cases .

- Catalyst Screening : Transition-metal catalysts or Lewis acids (e.g., ZnCl2) could accelerate formylation, though this requires empirical validation.

- Purification Refinement : Gradient elution in chromatography (e.g., 2% MeOH in EtOAc) improves separation of polar byproducts .

Comparative studies between methods (e.g., LiAlH4 vs. KOH/DMSO ) suggest that stepwise reaction monitoring via TLC or HPLC is critical for identifying yield-limiting steps.

Q. What role does this compound play in the synthesis of complex bioactive molecules?

This compound serves as a key intermediate in pharmaceuticals. For example:

- In Rosiglitazone maleate synthesis, analogous formamides participate in nucleophilic substitutions to generate benzylidene-thiazolidinedione scaffolds .

- Its methyl and phenethyl groups enhance lipophilicity, facilitating membrane penetration in drug candidates .

Methodological insights include using anhydrous conditions to prevent hydrolysis and coupling with activated carbonyl reagents (e.g., triphosgene) for downstream functionalization .

Q. How should researchers address contradictions in reported physicochemical properties or reactivity data for this compound?

Discrepancies in data (e.g., melting points, NMR shifts) may arise from:

- Purity Variability : Impurities from incomplete purification (e.g., residual solvents) alter observed properties. Validate purity via HPLC (>95%) .

- Solvent Effects : NMR chemical shifts vary with deuterated solvent choice (CDCl3 vs. DMSO-*d6). Always report solvent conditions .

- Stereochemical Factors : Configurationally similar byproducts (e.g., N-alkyl isomers) may skew results. Use 2D NMR (COSY, NOESY) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.